molecular formula C15H11BrN4O B4245741 N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide

N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide

Cat. No.: B4245741
M. Wt: 343.18 g/mol
InChI Key: KVFBEVWCTZDNQL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in various chemical reactions. The bromophenyl and phenyl groups attached to the triazole ring further enhance its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of N-(2-bromophenyl)acetamide with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere, typically nitrogen, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl derivatives, while oxidation reactions can produce various oxidized triazole derivatives .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The triazole ring can form hydrogen bonds and π-π interactions with various enzymes and receptors, modulating their activity . The bromophenyl and phenyl groups further enhance these interactions, leading to increased potency and selectivity .

Properties

IUPAC Name

N-(2-bromophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O/c16-12-8-4-5-9-13(12)18-15(21)14-17-10-20(19-14)11-6-2-1-3-7-11/h1-10H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFBEVWCTZDNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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